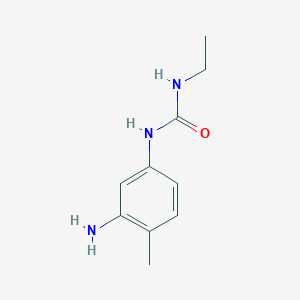

1-(3-Amino-4-methylphenyl)-3-ethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQGNNIZGBYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Urea Linkage Formation

Direct Urea (B33335) Formation Reactions

Direct methods for the construction of the urea bond remain the most widely utilized approaches in synthetic chemistry. These strategies typically involve the coupling of an amine with a suitable carbonyl source.

Amine-Isocyanate Coupling Methodologies

The reaction between an amine and an isocyanate is a classic and highly efficient method for the synthesis of ureas. This reaction is generally high-yielding and proceeds under mild conditions.

The synthesis of 1-(3-Amino-4-methylphenyl)-3-ethylurea can be achieved through the reaction of 3-amino-4-methylaniline with ethyl isocyanate. This reaction involves the nucleophilic attack of the amino group of the aniline (B41778) on the electrophilic carbonyl carbon of the isocyanate. A plausible synthetic route would involve the protection of one of the amino groups of the diamine precursor, 4-methyl-1,3-phenylenediamine, followed by reaction with ethyl isocyanate and subsequent deprotection. A more direct, albeit potentially less selective, approach would be the direct reaction with 3-amino-4-methylaniline, where the difference in nucleophilicity of the two amino groups could be exploited.

Alternatively, a common strategy involves starting with a precursor such as 4-methyl-3-nitroaniline. The nitro group deactivates the adjacent amino group, allowing for selective reaction of the more nucleophilic amino group with ethyl isocyanate. Subsequent reduction of the nitro group then yields the desired this compound.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Amine-Isocyanate Coupling

| Parameter | Value |

| Starting Material | 4-methyl-3-nitroaniline |

| Reagent | Ethyl Isocyanate |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Subsequent Step | Reduction of nitro group (e.g., H2/Pd-C) |

This table presents a hypothetical set of conditions based on standard organic synthesis protocols.

While the reaction between amines and isocyanates often proceeds without a catalyst, various stoichiometric and catalytic methods have been developed to improve efficiency and expand the substrate scope. acs.org For instance, the use of Lewis acids can activate the isocyanate, rendering it more susceptible to nucleophilic attack. Furthermore, base catalysis can be employed to deprotonate the amine, thereby increasing its nucleophilicity.

Recent advancements have focused on developing catalytic systems that avoid the use of pre-formed isocyanates, which are often toxic and moisture-sensitive. nih.gov These methods often involve the in-situ generation of the isocyanate or a related reactive intermediate. organic-chemistry.org For example, the use of a copper catalyst has been reported for the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.gov Iron complexes have also been shown to be effective precatalysts for the hydroamination of isocyanates. acs.org

Carbon Dioxide Fixation Routes to Urea Derivatives

In the quest for more sustainable and environmentally friendly synthetic methods, the use of carbon dioxide (CO2) as a C1 building block has gained significant attention. nih.gov Traditional methods for urea synthesis often rely on hazardous reagents like phosgene (B1210022). psu.edursc.org CO2 offers a non-toxic, abundant, and economical alternative. nih.gov

Recent research has demonstrated the efficacy of oxovanadium(V) compounds as catalysts for the synthesis of ureas from amines and CO2 under ambient pressure. nih.govnii.ac.jprsc.org This catalytic system has been shown to be applicable to a wide range of primary amines, including the synthesis of chiral ureas without loss of chirality. nih.govresearchgate.net The reaction typically proceeds in the presence of a dehydrating agent to drive the equilibrium towards the formation of the urea. nih.gov A commercially available and easy-to-handle catalyst such as NH4VO3 has proven effective for this transformation. nih.gov

Table 2: Representative Oxovanadium(V)-Catalyzed Urea Synthesis from Amines and CO2

| Catalyst | Amine Substrate | Additive | Yield (%) | Reference |

| VO(OiPr)3 | 2-Phenylethylamine | iPr2EtN, MS3A | 45 | nih.gov |

| NH4VO3 | 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | None | 95 | nih.gov |

This table is based on data from cited research articles and illustrates the general conditions and yields for this type of reaction.

Beyond vanadium catalysis, other green approaches for urea synthesis from CO2 have been explored. Catalyst- and solvent-free methods for the reaction of primary aliphatic amines with CO2 have been reported, yielding ureas in moderate to good yields. psu.edursc.org This process is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate followed by intramolecular dehydration. psu.edu The synthesis of ureas from CO2 and silylamines has also been demonstrated, providing a versatile route to a variety of urea derivatives. nih.gov These methods represent a significant step towards greener and more sustainable chemical manufacturing. rsc.org

Synthesis of Precursor Molecules for this compound

The successful synthesis of the target urea compound is critically dependent on the efficient preparation of its primary building blocks: 3-amino-4-methylaniline and ethyl isocyanate.

Preparation of 3-Amino-4-methylaniline

The synthesis of 3-amino-4-methylaniline is typically achieved through the reduction of a corresponding nitro-aromatic compound, 4-methyl-3-nitroaniline.

A common and effective method for this transformation is catalytic hydrogenation . This process involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for the reduction of nitro groups. prepchem.combohrium.com The reaction is generally carried out in a solvent such as methanol (B129727) at room temperature. prepchem.com Alternative catalysts, such as bimetallic copper/nickel nanoparticles, have also been shown to be effective in the hydrogenation of related nitroaniline derivatives, offering high conversion and selectivity. bohrium.com

Another established method for the reduction of nitroanilines is the use of metals in an acidic medium, such as iron in acetic acid.

The starting material, 4-methyl-3-nitroaniline, can be prepared by the nitration of p-toluidine. This reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration. prepchem.comsigmaaldrich.comnih.gov

| Precursor | Starting Material | Reagents and Conditions | Yield | Reference |

| 4-Methyl-3-nitroaniline | p-Toluidine | HNO₃, H₂SO₄, 0°C | 65-70% | prepchem.com |

| 3-Amino-4-methylaniline | 4-Methyl-3-nitroaniline | H₂, Pd/C, Methanol, Room Temperature | High | prepchem.com |

| 3-Amino-4-methylaniline | 4-Methyl-3-nitroaniline | H₂, Cu/Ni nanoparticles, 140°C | 95.7% | bohrium.com |

Synthesis of Ethyl Isocyanate and Related Reagents

Ethyl isocyanate is a key reagent for the formation of the urea linkage. It is commonly synthesized from ethylamine (B1201723). A prevalent laboratory-scale method involves the reaction of ethylamine with a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of a base like triethylamine (B128534) in an inert solvent like dichloromethane (B109758) (DCM). chemicalbook.comresearchgate.net This method is often preferred due to the handling advantages of solid triphosgene over gaseous phosgene.

Phosgene-free methods for the synthesis of isocyanates are also being explored for their improved safety profiles. One such approach involves the Staudinger-aza-Wittig reaction of an azide (B81097) with a phosphine (B1218219) under a carbon dioxide atmosphere. beilstein-journals.org Another alternative is the copper-catalyzed reaction of isocyanides with O-benzoyl hydroxylamines. nih.gov

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| Ethyl Isocyanate | Ethylamine | Triphosgene, Triethylamine, DCM | High | chemicalbook.com |

| Ethyl Isocyanate | Ethylamine HCl | Trichloromethyl carbonate, Xylene, Catalyst | - | google.comgoogle.com |

| Aryl Isocyanates | Aryl Azides | Polymer-bound Diphenylphosphine, CO₂, Microwave | High | beilstein-journals.org |

Post-Synthetic Modifications and Functionalization Strategies

Once this compound is synthesized, its structure can be further modified to create a library of related compounds. These modifications can be targeted at the free aromatic amino group or the ethyl chain.

Derivatization at the Aromatic Amino Group

The presence of a primary aromatic amino group provides a versatile handle for various functionalization reactions.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(4-methyl-3-(3-ethylureido)phenyl)acetamide. This type of modification has been used in the synthesis of various phenylurea derivatives. nih.gov

N-Alkylation: The amino group can be alkylated using alkyl halides. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for mono-alkylation.

N-Arylation: The amino group can be arylated using activated aryl halides or arylboronic acids under transition metal catalysis (e.g., Buchwald-Hartwig amination) to introduce a second aryl group. mdpi.com

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups, including hydroxyl, cyano, and halogens, through Sandmeyer or related reactions.

Modifications of the Ethyl Chain

The ethyl group on the urea nitrogen also presents opportunities for modification, although these are generally less straightforward than derivatization of the aromatic amine.

Functionalization of the Terminal Methyl Group: While challenging, it may be possible to introduce functionality at the terminal methyl group of the ethyl chain through radical halogenation followed by nucleophilic substitution. However, this approach may lack selectivity.

Alternative N-Alkyl Groups: A more practical approach to modifying the alkyl portion of the molecule is to synthesize analogues with different N-alkyl groups from the outset. This can be achieved by using different alkyl isocyanates (e.g., methyl isocyanate, propyl isocyanate) in the initial urea formation step.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound can be enhanced by optimizing various reaction parameters.

The key urea-forming reaction between 3-amino-4-methylaniline and ethyl isocyanate is typically a high-yielding and clean reaction that often proceeds readily at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com However, for less reactive amines or isocyanates, or in large-scale production, optimization may be necessary.

Key Optimization Parameters:

Solvent: The choice of solvent can influence reaction rates and product solubility. Common solvents for urea synthesis include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). commonorganicchemistry.com

Temperature: While many urea formations are efficient at room temperature, heating may be required for less reactive substrates. A study on the synthesis of N,N'-alkyl aryl ureas via carbamates found that refluxing in the presence of a base gave good yields. thieme-connect.com

Stoichiometry: The molar ratio of the amine and isocyanate is crucial. Using a slight excess of one reagent can help drive the reaction to completion, but may complicate purification.

Catalysis: While often not necessary for the reaction of amines with isocyanates, catalysts can be employed in alternative urea synthesis methods. For example, copper salts have been used to catalyze the synthesis of ureas from isocyanides and hydroxylamines. nih.gov For industrial-scale synthesis using alternative feedstocks like carbon dioxide, various catalytic systems are being developed.

Phosgene-Free Reagents: To improve safety and reduce hazardous byproducts, the use of phosgene substitutes for the synthesis of the isocyanate precursor is a key process optimization strategy. Triphosgene and other solid or liquid phosgene equivalents are often preferred. chemicalbook.comresearchgate.net Microwave-assisted synthesis using polymer-bound reagents has also been shown to be an efficient and clean method for preparing ureas. beilstein-journals.org

| Reaction | Parameter | Variation | Effect on Yield/Efficiency | Reference |

| Urea Synthesis | Base | Organic bases (e.g., DABCO) | Higher yields for carbamate route | thieme-connect.com |

| Urea Synthesis | Catalyst | CuOAc | Effective for isocyanide route | nih.gov |

| Isocyanate Synthesis | Technology | Microwave irradiation | Fast and efficient | beilstein-journals.org |

| Phenylurea Synthesis | Temperature | 160-225°C | Optimal for reaction of anilines with urea | google.com |

Solvent Selection and Reaction Temperature Regimes

The choice of solvent and the thermal conditions of the reaction are critical parameters that significantly influence the yield, purity, and reaction rate of urea synthesis. These factors control reactant solubility, modulate catalyst activity, and can influence the position of chemical equilibria.

The conventional synthesis of ureas via the reaction of an amine with an isocyanate is typically conducted in aprotic solvents at or near room temperature. commonorganicchemistry.com Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly employed because they effectively dissolve the reactants without participating in the reaction. commonorganicchemistry.com The reaction is generally exothermic and proceeds readily without the need for heating.

In more advanced synthetic protocols, temperature becomes a key variable for controlling selectivity and driving reactions to completion. For instance, a catalyst-free method for producing unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS) relies on a two-stage temperature regulation strategy to achieve high selectivity. rsc.org Similarly, certain transamidation approaches to urea synthesis may require heating to proceed. rsc.org In a patent describing the synthesis of N-aryl-N'-substituted ureas, reactions were conducted in boiling xylene, indicating that high temperatures (around 140°C) can be necessary for specific substrate combinations, particularly when using less reactive precursors like carbamates. google.com

Conversely, some modern methods operate at reduced temperatures. The synthesis of N-substituted ureas via a Phenyliodine diacetate (PIDA)-induced Hofmann rearrangement of primary amides is initiated at 0°C before allowing the reaction to proceed to room temperature. thieme-connect.com This initial cooling is likely to control the rate of the rearrangement and prevent side reactions. The choice of solvent in this method is also crucial; while methanol is effective, the use of 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to increase the electrophilicity of the hypervalent iodine reagent, thereby enhancing reactivity, especially for electron-poor amides. thieme-connect.comthieme.de

Table 1: Influence of Solvent and Temperature on Urea Synthesis

| Method | Typical Solvents | Temperature Regime | Key Findings |

| Amine + Isocyanate commonorganicchemistry.com | THF, DCM, DMF | Room Temperature | Standard, efficient method not requiring heating. |

| PIDA-induced Hofmann Rearrangement thieme-connect.comthieme.de | Methanol, TFE | 0°C to Room Temperature | TFE enhances reactivity for electron-deficient substrates. |

| Carbamate + Amine google.com | Xylene | Boiling / High Temperature | High temperatures may be needed for less reactive precursors. |

| Catalyst-free (COS + Amines) rsc.org | Not specified | Two-stage temperature regulation | Temperature control is critical for achieving high selectivity. |

| Industrial Urea Process (NH₃ + CO₂) ureaknowhow.com | Water (in situ) | ~160-180°C | Conversion exhibits a maximum at an optimal temperature due to reaction equilibria. |

Catalyst Screening and Ligand Effects in Urea Synthesis

Catalysis has revolutionized the synthesis of unsymmetrical ureas, enabling the use of alternative starting materials and providing pathways with improved functional group tolerance and efficiency. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

The Buchwald-Hartwig amidation provides a powerful method for C-N bond formation. This chemistry has been adapted for urea synthesis, for example, by coupling aryl halides with ureas. organic-chemistry.org The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. A novel bipyrazole ligand, bippyphos, has been successfully used to couple aryl and heteroaryl chlorides with various ureas. organic-chemistry.org Another approach involves the palladium-catalyzed arylation of a protected urea, such as benzylurea, followed by deprotection and a second arylation to yield unsymmetrical diaryl ureas. nih.gov

Ligand engineering is a central theme in the development of these catalytic systems. The electronic and steric properties of the ligand directly impact the catalyst's activity, stability, and selectivity. For instance, urea and thiourea (B124793) derivatives themselves have been developed as ancillary ligands in transition metal catalysis. nih.gov These ligands can engage in non-covalent interactions, such as hydrogen bonding, with substrates in the secondary coordination sphere of the metal, which can control regioselectivity in C-H functionalization reactions. researchgate.net

Beyond palladium, other transition metals have been explored. Iridium-based catalysts, in combination with a silver co-catalyst, have been shown to be effective for the C-H amidation of arenes using carbamoyl (B1232498) azides to form ureas. acs.org Copper-catalyzed methods have also been reported as a greener and safer alternative for synthesizing unsymmetrical ureas. researchgate.net

The design of the ligand can also address practical issues like catalyst solubility. In one study, modifying a ligand by replacing a methyl group with long C18 alkyl chains and adding peripheral tert-butyl groups significantly improved the catalyst's solubility in organic solvents, which was crucial for performing low-temperature mechanistic studies. youtube.com This demonstrates that ligand modifications distant from the metal's primary coordination sphere can have profound enabling effects.

Table 2: Catalytic Systems for Unsymmetrical Urea Synthesis

| Catalyst System | Ligand Type | Reaction Type | Key Findings & Ligand Effects |

| Palladium organic-chemistry.org | Bippyphos (Bipyrazole) | C-N Cross-Coupling (Aryl Halide + Urea) | Enables coupling of challenging aryl/heteroaryl chlorides. |

| Palladium nih.gov | Josiphos-type (L1) | C-N Cross-Coupling (Aryl Halide + Urea) | Effective for sequential arylation to produce unsymmetrical diaryl ureas. |

| Iridium/Silver acs.org | Not specified | C-H Amidation | Utilizes carbamoyl azides as the nitrogen source for direct arene functionalization. |

| Copper researchgate.net | Not specified | Acylazide + Amine | Provides a "greener" alternative to more toxic reagents. |

| Palladium researchgate.net | Phosphine-Urea Bifunctional | Cycloaddition | Urea moiety acts as a co-catalyst or directing group via hydrogen bonding. |

Advanced Spectroscopic and Structural Characterization of 1 3 Amino 4 Methylphenyl 3 Ethylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 1-(3-Amino-4-methylphenyl)-3-ethylurea, including the application of two-dimensional NMR techniques for complete structural assignment.

Proton (¹H) NMR: Chemical Shifts and Coupling Analysis of Aromatic, Amide, and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons on the phenyl ring are anticipated to appear in the range of δ 6.5-7.5 ppm. The proton at position 2, being ortho to the urea (B33335) substituent, would likely be the most downfield. The protons at positions 5 and 6 would show characteristic splitting patterns based on their coupling with each other.

The amide (NH) protons of the urea linkage are expected to produce two separate signals, likely in the range of δ 5.0-9.0 ppm. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent and concentration. One signal would correspond to the NH proton adjacent to the aromatic ring, and the other to the NH proton adjacent to the ethyl group.

The aliphatic protons of the ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the urea nitrogen would appear as a quartet due to coupling with the methyl protons, likely in the region of δ 3.1-3.3 ppm. The terminal methyl protons (-CH₃) would appear as a triplet, further upfield around δ 1.1-1.3 ppm. The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.1-2.3 ppm. The amino (-NH₂) protons on the aromatic ring would likely appear as a broad singlet around δ 3.5-4.5 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Position 2) | 7.2 - 7.4 | d | ~2 |

| Aromatic-H (Position 6) | 6.8 - 7.0 | d | ~8 |

| Aromatic-H (Position 5) | 6.6 - 6.8 | dd | ~8, ~2 |

| Urea-NH (Aryl) | 8.0 - 8.5 | s (broad) | - |

| Urea-NH (Ethyl) | 5.5 - 6.0 | t | ~5 |

| Amine-NH₂ | 3.5 - 4.5 | s (broad) | - |

| Ethyl-CH₂ | 3.1 - 3.3 | q | ~7 |

| Aromatic-CH₃ | 2.1 - 2.3 | s | - |

| Ethyl-CH₃ | 1.1 - 1.3 | t | ~7 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR: Elucidation of the Urea Carbonyl and Aromatic/Aliphatic Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The most downfield signal is expected to be the urea carbonyl carbon (C=O) , typically appearing in the range of δ 155-160 ppm.

The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons attached to the nitrogen atoms (C3 and C4) will be significantly influenced by their substituents. The carbon bearing the amino group (C3) and the carbon bearing the methyl group (C4) will have distinct chemical shifts.

The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is expected around δ 35-40 ppm, while the methyl carbon (-CH₃) will be in the range of δ 14-18 ppm. The methyl carbon on the aromatic ring will likely appear around δ 17-21 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Urea C=O | 155 - 160 |

| Aromatic C1 | 138 - 142 |

| Aromatic C3 | 145 - 150 |

| Aromatic C4 | 125 - 130 |

| Aromatic C2 | 115 - 120 |

| Aromatic C5 | 118 - 123 |

| Aromatic C6 | 110 - 115 |

| Ethyl-CH₂ | 35 - 40 |

| Aromatic-CH₃ | 17 - 21 |

| Ethyl-CH₃ | 14 - 18 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the ethyl -CH₂- quartet and the -CH₃ triplet, confirming their connectivity. It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the aromatic CH groups and the aliphatic CH₂ and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For example, the urea NH protons would show correlations to the carbonyl carbon and the adjacent aromatic or ethyl carbons, confirming the urea linkage. The aromatic protons would show long-range correlations to various aromatic carbons, helping to confirm their positions on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Urea, Amine, and Aromatic Moieties

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

The urea moiety would exhibit a strong C=O stretching vibration (Amide I band) around 1640-1680 cm⁻¹. The N-H bending vibrations (Amide II band) are expected around 1550-1620 cm⁻¹. The N-H stretching vibrations of the urea and the primary amine will appear as broad bands in the region of 3200-3500 cm⁻¹.

The primary amine (-NH₂) group will show two N-H stretching bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected near 1600 cm⁻¹.

The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Urea) | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amine & Amide II) | 1550 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Note: These are estimated values.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, often making non-polar bonds more visible.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong band. The C=O stretching of the urea is generally a strong band in the Raman spectrum as well. The C-N stretching vibrations of the urea and the aromatic amine would also be observable. The aliphatic C-H stretching and bending modes would also be present. The symmetric N-C-N stretch of the urea moiety is often a strong and characteristic peak in the Raman spectrum of urea derivatives. researchgate.net

Predicted Raman Shifts:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C=O Stretch | 1630 - 1670 | Medium-Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| N-C-N Symmetric Stretch | ~1000 | Strong |

Note: These are estimated values based on general principles of Raman spectroscopy for similar functional groups. researchgate.netacs.org

Table of Compounds

| Compound Name |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published high-resolution mass spectrometry data for this compound could be located. This technique would be essential for determining the precise molecular mass of the compound, allowing for the confirmation of its elemental formula, C₁₀H₁₅N₃O. An experimentally determined exact mass would provide a high degree of confidence in the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

While some commercial suppliers indicate the availability of LC-MS data for this compound, specific research-grade analytical data, including chromatograms and mass spectra, are not available in the scientific literature. mdpi.com An LC-MS analysis would be instrumental in verifying the compound's identity by correlating the retention time from the liquid chromatography separation with the mass spectrum of the eluting peak. This would also serve to assess the purity of the compound by detecting any potential impurities.

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of this compound

A search of crystallographic databases and the scientific literature did not yield any results for a single-crystal X-ray diffraction study of this compound. Such a study would be necessary to definitively determine its solid-state structure.

Analysis of Molecular Conformation and Torsion Angles

Without a crystal structure, a detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be performed. This information would describe the spatial arrangement of the ethylurea (B42620) and aminomethylphenyl groups relative to each other, which is crucial for understanding the molecule's shape and potential interactions. For related urea derivatives, the conformation is known to be influenced by the substituents on the phenyl ring. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

A detailed investigation of the intermolecular interactions and crystal packing motifs for this compound is not possible without crystallographic data. The presence of amine (NH₂), urea (NH), and carbonyl (C=O) groups suggests that the molecule has the potential to form extensive hydrogen bonding networks, which would play a significant role in its crystal packing. nih.govnih.gov The study of such networks in similar diaryl ureas has revealed common motifs that direct their supramolecular assembly. researchgate.net However, the specific interactions for the title compound remain uncharacterized.

Polymorphism and Solid-State Characteristics

A thorough investigation of the scientific literature and crystallographic databases reveals a notable absence of published studies specifically detailing the polymorphism and solid-state characteristics of this compound. The existence of polymorphs—different crystalline forms of the same compound—is a critical aspect of pharmaceutical and material science, as different forms can exhibit varied physical properties such as solubility, stability, and melting point. While specific data for this compound is not available, a standard research approach to characterize its solid-state properties would involve a systematic polymorph screen.

Such an investigation would typically involve the crystallization of the compound under a wide range of conditions, including different solvents, temperatures, and crystallization rates. The resulting crystalline forms would then be analyzed using a suite of analytical techniques to identify and characterize any distinct polymorphs.

Detailed Research Findings

In the absence of specific experimental data for this compound, this section outlines the types of findings that a comprehensive solid-state characterization would aim to uncover. The research would focus on identifying different crystalline forms and characterizing their structural and physical properties.

A primary technique for identifying polymorphism is X-ray Powder Diffraction (XRPD), which can distinguish between different crystal lattices based on their unique diffraction patterns. Should different polymorphs be discovered, single-crystal X-ray diffraction would be employed to elucidate their precise three-dimensional structures. This would provide detailed information on unit cell dimensions, space group, and the conformation of the molecule within the crystal lattice.

Further characterization would involve thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC would be used to determine the melting points and detect any phase transitions between polymorphs, while TGA would assess their thermal stability. Spectroscopic methods, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR), would also be crucial. These techniques can probe differences in the local molecular environment and intermolecular interactions, such as hydrogen bonding, which often vary between polymorphic forms.

The following data tables are presented as illustrative examples of how the crystallographic and thermal data for potential polymorphs of this compound would be presented if such forms were identified and characterized.

Interactive Data Table: Illustrative Crystallographic Data of Potential Polymorphs

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Form I | Not Reported | Not Reported | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Form II | Not Reported | Not Reported | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

This table is illustrative. No crystallographic data has been publicly reported for polymorphs of this compound.

Interactive Data Table: Illustrative Thermal Properties of Potential Polymorphs

| Form | Melting Point (°C) (via DSC) | Decomposition Temperature (°C) (via TGA) |

| Form I | Not Reported | Not Reported |

| Form II | Not Reported | Not Reported |

This table is illustrative. No thermal analysis data has been publicly reported for polymorphs of this compound.

Computational and Theoretical Investigations of 1 3 Amino 4 Methylphenyl 3 Ethylurea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on electronic structure theory, are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying substituted urea (B33335) derivatives. It provides a balance between accuracy and computational cost, making it suitable for calculating various molecular properties. The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization.

Electronic properties derived from these calculations include the dipole moment, polarizability, and the distribution of electronic charge. A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfiveable.me The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive. malayajournal.org For aromatic compounds, the HOMO density is often located on the phenyl ring and heteroatoms, while the LUMO's location can be shifted by electron-withdrawing or -donating groups. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for 1-(3-Amino-4-methylphenyl)-3-ethylurea

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Non-planar structure with specific bond lengths and angles. | Provides the most stable 3D arrangement of the atoms. |

| HOMO Energy | Typically a negative value (e.g., ~ -5.5 eV) | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | Typically a less negative or positive value (e.g., ~ -1.0 eV) | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | The difference between LUMO and HOMO energies (e.g., ~ 4.5 eV) | A smaller gap implies higher chemical reactivity and lower kinetic stability. malayajournal.org |

| Dipole Moment | A non-zero vector value (e.g., ~ 3-5 Debye) | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Distribution | High electron density expected on the aminophenyl ring, particularly the amino group and the urea nitrogens. | Identifies the regions most likely to act as electron donors in a chemical reaction. youtube.com |

| LUMO Distribution | High electron density expected on the phenyl ring and the carbonyl carbon of the urea group. | Identifies the regions most likely to act as electron acceptors. youtube.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). avogadro.cc

For this compound, the MEP map would be expected to show:

Nucleophilic Sites (Electron-Rich) : Regions of negative electrostatic potential, which are susceptible to electrophilic attack. The most significant negative potential is generally located around the carbonyl oxygen atom of the urea group and, to a lesser extent, the nitrogen atoms of the amino and urea groups. researchgate.netresearchgate.net These sites are Lewis bases.

Electrophilic Sites (Electron-Poor) : Regions of positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms bonded to nitrogen (the amine and urea N-H groups), which can act as hydrogen bond donors. researchgate.net These sites are Lewis acids.

Table 2: Predicted Reactive Sites of this compound from MEP Analysis

| Site | Type | Predicted Electrostatic Potential | Role in Reactions |

| Urea Carbonyl Oxygen | Nucleophilic | Strongly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| Amino Group Nitrogen | Nucleophilic | Moderately Negative (Yellow/Orange) | Electron-donating center. |

| Urea Nitrogen Atoms | Nucleophilic | Moderately Negative (Yellow/Orange) | Can participate in electron donation and hydrogen bonding. |

| Amine and Urea N-H Protons | Electrophilic | Strongly Positive (Blue) | Primary sites for nucleophilic attack and hydrogen bond donation. researchgate.net |

| Aromatic Ring Protons | Electrophilic | Moderately Positive (Green/Light Blue) | Can interact with nucleophiles. |

The structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around several single bonds. Theoretical calculations are essential for exploring the potential energy surface and identifying the most stable conformers.

Key areas of conformational interest include:

Rotation around Urea C-N Bonds : The C-N bonds in urea derivatives have a degree of double-bond character, leading to a rotational energy barrier. wvu.edu Quantum mechanics calculations can quantify this barrier and determine the preferred orientation (e.g., syn or anti) of the substituents relative to the carbonyl group.

Amine Group Inversion : The amino group is pyramidal and can undergo an inversion motion. wvu.edu

Ethyl Group Orientation : Rotation around the C-C and N-C bonds of the ethyl group leads to different staggered and eclipsed conformations.

Tautomerism is also a possibility for the urea moiety, which can exist in a keto form (C=O) and a less stable enol form (C-OH). Computational methods can calculate the relative energies of these tautomers to determine the overwhelmingly predominant form under given conditions, which for simple ureas is the keto form.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of larger systems and longer timescales, such as the molecule's interaction with a solvent or a biological target.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. nih.gov It relies on a "force field," which is a set of parameters and equations that define the energy of a molecule as a function of its geometry (bond lengths, angles, dihedrals, and non-bonded interactions).

For accurate simulations of novel urea derivatives like this compound, standard force fields may lack specific parameters for the unique chemical environment of the substituted phenylurea core. Therefore, a critical step is often the development and validation of custom force field parameters. This is typically done by fitting the MM potential energies to higher-level quantum chemical calculations or experimental data to ensure the model accurately reproduces the molecule's structure and behavior.

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation can provide a detailed picture of how a molecule like this compound behaves in a realistic environment, such as in water or bound to a protein. mdpi.com

Key applications of MD simulations for this class of compounds include:

Conformational Sampling : MD simulations can explore the different conformations a molecule adopts in solution, providing a dynamic understanding of its flexibility that goes beyond the static picture of quantum chemical calculations. nih.gov

Solvation Effects : Simulations can explicitly model the interactions between the solute and solvent molecules, revealing how water molecules form hydrogen bonds and arrange themselves around the urea and amine groups.

Ligand-Target Interactions : If the molecule is being investigated as a potential drug, MD simulations are invaluable for studying its binding to a biological target (e.g., an enzyme or receptor). These simulations can assess the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy, which is a predictor of binding affinity. nih.govmdpi.com

Table 3: Applications of Molecular Dynamics Simulations for Phenylurea Derivatives

| Application | Information Gained | Relevance |

| Conformational Analysis in Solution | Provides the distribution and lifetime of different molecular conformations in a solvent. | Reveals the dominant shapes of the molecule in a realistic environment. |

| Analysis of Hydrogen Bonding | Identifies the formation and breaking of hydrogen bonds with solvent or target molecules over time. nih.gov | Crucial for understanding solubility and the mechanism of binding to biological targets. |

| Binding Stability Analysis | Calculates the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket of a target. nih.gov | Assesses whether the molecule remains stably bound to its target over the simulation time. |

| Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA estimate the free energy of binding. nih.gov | Provides a quantitative prediction of the ligand's binding affinity for its target. |

Free Energy Calculations of Molecular Processes

Free energy calculations are a cornerstone of computational chemistry, providing critical insights into the thermodynamics of molecular processes such as protein-ligand binding and conformational changes. For this compound and its analogues, these calculations can quantify the binding affinity for a specific biological target, a key determinant of its potential efficacy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Thermodynamic Integration (TI) are employed to compute the free energy of binding (ΔG_bind).

These calculations dissect the binding process into enthalpic and entropic components. The enthalpic contributions arise from intermolecular interactions like hydrogen bonds—where the urea moiety is a proficient donor and acceptor—van der Waals forces, and electrostatic interactions between the ligand and the protein's active site. The urea functionality is particularly adept at forming stable hydrogen bonds with protein and receptor targets, which is crucial for specific biological activity nih.gov. The entropic component accounts for changes in conformational freedom and solvent reorganization upon binding. Computational studies on urea-based catalysts have demonstrated the power of in silico methods to examine the stabilities of hydrogen-bonded complexes, which are fundamental to their function acs.org. By calculating the relative binding free energies of a series of analogues, researchers can predict which chemical modifications to the this compound scaffold are likely to enhance binding affinity, thereby guiding synthetic efforts.

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For urea derivatives, which are prevalent in modern drug discovery, SAR provides a framework for rational ligand design and optimization nih.gov. The core structure of this compound presents multiple opportunities for modification: the ethyl group, the amino and methyl substituents on the phenyl ring, and the phenyl ring itself. By systematically altering these components and evaluating the corresponding changes in biological activity, a comprehensive SAR profile can be established. This knowledge is then used to design new ligands with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) analysis formalizes SAR by creating mathematical models that correlate the chemical properties of a series of compounds with their biological activities. In the study of urea derivatives, QSAR is a powerful tool for predicting the activity of unsynthesized analogues, thus prioritizing synthetic targets. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Lipophilicity (e.g., clogP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes. QSAR analyses of some urea-containing compounds have pointed to lipophilicity as a key driver of improved biological activity nih.gov.

Electronic Properties (e.g., pKa, partial charges): These describe the electronic nature of the molecule, affecting its ability to form hydrogen bonds and electrostatic interactions.

Steric Properties (e.g., Molecular Weight, Molar Refractivity): These relate to the size and shape of the molecule, which are critical for fitting into a target's binding site.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Once calculated, these descriptors are used to build a predictive model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Partial Least Squares (PLS) and Support Vector Machines (SVM) nih.gov. For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a specific kinase or enzyme. For instance, a study on diaryl urea derivatives as B-RAF inhibitors found that descriptors related to size, branching, aromaticity, and polarizability affected the inhibition activity nih.gov. The resulting model can highlight which properties are most influential, guiding the design of more potent compounds.

Table 1: Example QSAR Descriptors for Phenylurea Analogues This table is a hypothetical representation of data used in a QSAR study.

| Compound Analogue | clogP | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | Predicted IC₅₀ (µM) |

|---|---|---|---|---|---|

| Parent Compound | 2.15 | 193.25 | 3 | 2 | 5.6 |

| Analogue 1 (ethyl -> propyl) | 2.67 | 207.28 | 3 | 2 | 4.2 |

| Analogue 2 (methyl -> chloro) | 2.78 | 213.66 | 3 | 2 | 3.8 |

| Analogue 3 (amino -> nitro) | 2.05 | 224.22 | 2 | 4 | 8.1 |

| Analogue 4 (H -> fluoro @C5) | 2.31 | 211.24 | 3 | 2 | 4.9 |

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. wikipedia.orgfrontiersin.org It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to the biological target. These fragments then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. wikipedia.org

The urea scaffold is exceptionally well-suited for FBDD strategies. The this compound molecule can be conceptually deconstructed into key fragments:

The 3-Amino-4-methylphenyl fragment: This piece can be explored for its interactions within a specific pocket of a target protein.

The ethylurea (B42620) fragment: The urea moiety is an excellent hydrogen-bonding unit, often used as a stable linker to connect two different fragments that bind in adjacent pockets of a target site frontiersin.org.

In an FBDD campaign, fragments similar to these would be screened. Once hits are identified and their binding modes are determined (typically via X-ray crystallography or NMR), they can be optimized. For example, a fragment corresponding to the phenylamine portion might be identified, after which a "growing" strategy could be used to add the ethylurea tail to pick up additional interactions and increase affinity. This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better ligand efficiency and physicochemical properties.

Computational methods are indispensable for lead optimization and for identifying novel hits through virtual screening. Starting with a lead compound like this compound, computational approaches can rapidly evaluate thousands or even millions of potential modifications to enhance activity and drug-like properties.

Virtual Screening (VS) is a technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. mdpi.com One common approach is pharmacophore-based screening. A pharmacophore model is an abstract representation of the key steric and electronic features necessary for optimal molecular interactions with a specific target. For our lead compound, a pharmacophore model might include a hydrogen bond donor (amino group), a hydrogen bond acceptor (urea carbonyl), and a hydrophobic feature (methylphenyl group). This model is then used as a 3D query to filter large databases like ZINC or ChEMBL for compounds that match these features. nih.govbiorxiv.org

Molecular Docking , another key VS technique, predicts the preferred orientation of a ligand when bound to a target, estimating its binding affinity using a scoring function. nih.gov This allows for the ranking of compounds from a virtual library. For lead optimization, docking can be used to test ideas in silico before committing to synthesis. For example, a chemist might hypothesize that adding a hydroxyl group to the phenyl ring could form a new hydrogen bond with the target. Docking simulations can quickly assess the feasibility of this interaction and its likely impact on binding energy. This iterative cycle of computational prediction and synthetic validation accelerates the discovery of optimized drug candidates. frontiersin.org

Table 2: Representative Workflow for Virtual Screening

| Step | Action | Description |

|---|---|---|

| 1 | Target Preparation | Obtain and prepare the 3D structure of the biological target protein (e.g., from PDB). |

| 2 | Library Preparation | Select and prepare a large library of compounds for screening (e.g., ZINC database). |

| 3 | Pharmacophore Modeling | Generate a pharmacophore model based on the lead compound or known active ligands. |

| 4 | Initial Filtering | Use the pharmacophore model to rapidly screen the compound library, retaining only matching molecules. |

| 5 | Molecular Docking | Dock the filtered subset of compounds into the active site of the target protein. |

| 6 | Scoring and Ranking | Score the docked poses based on predicted binding affinity and rank the compounds. |

| 7 | Hit Selection | Select the top-ranked compounds for experimental validation. |

Intermolecular Interaction Analysis

Understanding the full spectrum of intermolecular interactions is vital for predicting the crystal packing of a solid-state drug, its solubility, and its binding mode to a protein. While strong hydrogen bonds are critical, weaker interactions such as C–H···π, N–H···π, and van der Waals contacts also play a significant role in molecular recognition and crystal architecture. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

By mapping properties onto this surface, one can gain detailed insights into the crystal packing environment. A commonly used property is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. The d_norm surface displays:

Red spots: Indicating close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds.

White areas: Representing contacts around the van der Waals separation distance.

Blue areas: Signifying regions with longer intermolecular contacts.

Table 3: Hypothetical Intermolecular Contact Contributions for a Phenylurea Analogue from Hirshfeld Surface Analysis This table represents typical data obtained from a 2D fingerprint plot analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most abundant, though weakest, van der Waals contacts. |

| O···H / H···O | 25.8% | Corresponds primarily to strong N–H···O=C hydrogen bonds involving the urea moiety. |

| C···H / H···C | 18.2% | Includes weaker C–H···π and C–H···O interactions. |

| N···H / H···N | 8.5% | Represents N–H···N hydrogen bonds and other close contacts involving nitrogen. |

| C···C | 1.5% | Indicates potential π-π stacking interactions between phenyl rings. |

| Other | 0.5% | Minor contributions from other contact types. |

Energy Decomposition Analysis in Supramolecular Assemblies

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecules into physically meaningful components. This analysis provides deep insights into the nature of the non-covalent interactions that govern the formation and stability of supramolecular assemblies. For this compound and its analogues, EDA is instrumental in understanding how these molecules self-assemble through hydrogen bonding, π-π stacking, and other van der Waals forces.

The total interaction energy (ΔE_int) in a molecular dimer or aggregate is typically partitioned into several key components:

Electrostatic Energy (ΔE_elec): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting molecules. It is a major contributor to the stability of assemblies involving polar molecules like ureas, particularly in the context of hydrogen bonding.

Pauli Repulsion (ΔE_Pauli): This is a purely quantum mechanical effect arising from the Pauli Exclusion Principle, which prevents electrons of the same spin from occupying the same region of space. It is a strong, short-range repulsive term that dictates the optimal distance between molecules.

Orbital Interaction (ΔE_orb): This term accounts for the charge transfer and polarization effects that occur as the molecular orbitals of the interacting fragments overlap. It describes the stabilization gained from the mixing of occupied and unoccupied orbitals, which is a key feature of covalent-like interactions in hydrogen bonds.

Dispersion Energy (ΔE_disp): This component arises from the correlated fluctuations of electron clouds in the interacting molecules. Dispersion forces are always attractive and are crucial for the stability of assemblies, especially for interactions involving aromatic rings (π-π stacking). researchgate.net

In the supramolecular structures formed by substituted phenylureas, the urea moiety is a potent hydrogen-bond donor (N-H groups) and acceptor (C=O group). EDA calculations on phenylurea dimers reveal that the strong N-H···O=C hydrogen bonds are the primary drivers of association. These interactions are characterized by large, favorable electrostatic and orbital interaction terms, which overcome the inherent Pauli repulsion. researchgate.netresearchgate.net

The substituents on the phenyl ring, such as the amino (-NH₂) and methyl (-CH₃) groups in this compound, modulate these interactions. The amino group can act as an additional hydrogen-bond donor, potentially leading to more complex, three-dimensional hydrogen-bonding networks. The methyl group, while primarily affecting steric hindrance, also contributes to dispersion interactions. The phenyl ring itself facilitates π-π stacking interactions between molecules, which are dominated by the dispersion energy component. researchgate.netnih.gov

Computational studies on analogous systems demonstrate that the interplay of these forces dictates the final geometry and stability of the supramolecular assembly. mdpi.com The table below presents illustrative data from an EDA calculation on a model phenylurea dimer, highlighting the relative contributions of each energy component.

| Interaction Component | Energy (kJ/mol) | Description |

|---|---|---|

| ΔE_int (Total Interaction) | -55.9 | The overall stabilizing energy holding the two molecules together. |

| ΔE_elec (Electrostatic) | -75.3 | Strong attractive force due to polar groups, primarily from hydrogen bonding. |

| ΔE_Pauli (Pauli Repulsion) | +80.1 | Strong short-range repulsion due to overlapping electron clouds. |

| ΔE_orb (Orbital Interaction) | -42.5 | Stabilization from charge transfer and polarization, significant in H-bonds. |

| ΔE_disp (Dispersion) | -18.2 | Attractive forces from correlated electron fluctuations (van der Waals, π-stacking). |

Adsorption Mechanisms on Various Substrates (e.g., Metal Surfaces)

The study of how molecules like this compound adsorb onto metal surfaces is critical for applications such as corrosion inhibition, catalysis, and molecular electronics. The adsorption process is governed by a combination of physical (physisorption) and chemical (chemisorption) interactions between the molecule and the substrate. mdpi.comnih.gov

Adsorption Mechanisms:

Physisorption: This involves weaker, long-range forces such as van der Waals interactions and electrostatic attraction. In acidic media, for instance, the amino group and urea nitrogen atoms can become protonated. The resulting cationic species can then be electrostatically attracted to a metal surface that has pre-adsorbed negative ions (e.g., chloride ions from an HCl solution). mdpi.commdpi.com This process is often the initial step in the adsorption sequence.

Chemisorption: This mechanism involves stronger, short-range interactions, including the formation of coordinate covalent bonds between the inhibitor molecule and the metal surface. nih.gov For this compound, several functional groups can participate in chemisorption:

Heteroatoms: The nitrogen and oxygen atoms in the amino and urea groups possess lone pairs of electrons that can be donated to the vacant d-orbitals of transition metals like iron or copper, forming a coordinate bond. nih.gov

π-Electrons: The delocalized π-electrons of the phenyl ring can also interact with the metal's d-orbitals. nih.gov

Computational Insights:

Density Functional Theory (DFT) is a primary computational tool for investigating adsorption mechanisms. kenkyugroup.orgrsc.org DFT calculations can determine the most stable adsorption sites (e.g., on-top, bridge, or hollow sites on a crystal lattice), the optimal molecular geometry on the surface, and the adsorption energy (E_ads). nih.goviphy.ac.cn A higher negative value for E_ads indicates a stronger and more spontaneous adsorption process.

The nature of the adsorption can be inferred from the magnitude of the adsorption energy; values up to -20 kJ/mol are typically associated with physisorption, while values more negative than -40 kJ/mol suggest chemisorption. mdpi.comresearchgate.net For phenylurea analogues, which often act as mixed-type inhibitors, the adsorption likely involves both mechanisms. mdpi.comresearchgate.net

The table below provides hypothetical but representative DFT-calculated adsorption energies for this compound on different metal surfaces commonly used in industrial applications.

| Substrate | Adsorption Energy (E_ads) (kJ/mol) | Dominant Interaction Type |

|---|---|---|

| Fe(110) (Iron) | -91.4 | Chemisorption |

| Cu(111) (Copper) | -65.8 | Chemisorption/Physisorption |

| Al(111) (Aluminum) | -35.2 | Physisorption/Chemisorption |

Exploration of Research Applications for 1 3 Amino 4 Methylphenyl 3 Ethylurea Beyond Direct Biological Activity

Material Science Applications

The structural characteristics of aryl urea (B33335) compounds, including 1-(3-Amino-4-methylphenyl)-3-ethylurea, make them suitable candidates for various material science applications. The presence of electron-rich nitrogen and oxygen atoms, coupled with the capacity for strong hydrogen bonding, underpins their utility in surface protection and the formation of complex molecular assemblies.

Corrosion Inhibition Studies of Urea-Based Compounds on Metal Surfaces

Urea derivatives have been recognized as effective corrosion inhibitors for metals and alloys, particularly for steel in acidic or saline environments. nih.govacs.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. wikipedia.org This adsorption is facilitated by the heteroatoms (N and O) and π-electrons in the aromatic rings of compounds like aminophenyl ureas, which can interact with the vacant d-orbitals of iron. nih.gov

Electrochemical studies are crucial for understanding the performance and mechanism of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the effectiveness of urea-based inhibitors.

Potentiodynamic polarization studies on various aminophenyl urea derivatives have shown that they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov This is observed by a significant reduction in the corrosion current density (icorr) upon the addition of the inhibitor. For example, studies on imidazolidinyl urea (IU) on mild steel in an HCl medium demonstrated a maximum inhibition efficiency of 95% at a concentration of 28 mM. illinois.edu Similarly, a novel bis-phenylurea-based aliphatic amine (BPUA) showed an outstanding performance on carbon steel, reaching 95.1% efficiency at a concentration of just 50 mg L⁻¹. nih.gov

Table 1: Potentiodynamic Polarization Data for Urea-Based Inhibitors on Steel

| Inhibitor | Concentration | Corrosion Current Density (icorr) µA/cm² | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Blank (1M HCl) | - | 1150 | - | illinois.edu |

| Imidazolidinyl Urea | 28 mM | 57.5 | 95.0 | illinois.edu |

| Blank (1M HCl) | - | Not Specified | - | nih.gov |

| BPUA | 50 mg L⁻¹ | Not Specified | 95.1 | nih.gov |

| Blank (Sea Water) | - | 185.3 | - | acs.org |

| Urea (250 ppm) + Zn²⁺ (50 ppm) | - | 11.1 | 94.0 | acs.org |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Surface analysis techniques confirm the formation of a protective film. Scanning Electron Microscopy (SEM) images of steel surfaces treated with urea inhibitors show a significantly smoother morphology compared to the pitted and damaged surface of uninhibited samples. nih.govillinois.edu Atomic Force Microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) analyses have further characterized these films, identifying the presence of inhibitor complexes, such as Fe²⁺-Urea complexes, on the metal surface. acs.org This layer acts as a physical barrier, blocking the active sites for corrosion. nih.gov

The mechanism of corrosion inhibition by urea compounds is primarily understood through their adsorption behavior on the metal surface. This behavior is mathematically described by adsorption isotherm models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage (θ).

The adsorption of many urea-based inhibitors has been found to fit the Langmuir adsorption isotherm. nih.govnih.govillinois.edu The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the surface, with no interaction between the adsorbed molecules. However, other models like the Frumkin and Temkin isotherms have also been applied. The adsorption of N-(l-morpholinobenzyl)urea, for instance, was found to obey the Temkin isotherm, which accounts for molecular interactions on the surface. preprints.org

The nature of the adsorption can be elucidated by calculating the standard free energy of adsorption (ΔG°ads).

Values of ΔG°ads around -20 kJ/mol or less positive are indicative of physisorption , which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. nih.gov

Values around -40 kJ/mol or more negative suggest chemisorption , which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.gov

For many urea derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed mode of adsorption, involving both physisorption and chemisorption. nih.gov This dual mechanism provides a robust and stable protective film on the metal surface.

Supramolecular Chemistry and Self-Assembly Properties

The urea group is a powerful and highly versatile functional group in supramolecular chemistry. nih.gov Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl C=O group) allows it to form strong, directional, and predictable non-covalent interactions.

The self-assembly of urea-based molecules is primarily driven by the formation of a characteristic one-dimensional hydrogen-bonded tape or ribbon structure. illinois.edu In this motif, each urea molecule forms two complementary N-H···O=C hydrogen bonds with its neighbors, creating a robust, linear chain. illinois.edunih.gov This highly directional interaction is a fundamental building block for constructing more complex supramolecular architectures.

The substituents attached to the urea core play a critical role in directing the assembly of these 1D tapes into 3D networks. Aromatic groups, such as the 4-methylphenyl group in this compound, can introduce additional π-π stacking interactions, which help to organize the hydrogen-bonded chains into sheets or bundles. researchgate.net The interplay between hydrogen bonding and other weak interactions allows for the rational design of various architectures, including fibers, capsules, and polymers. nih.govresearchgate.net Molecular dynamics simulations have shown that incorporating a urea group into a peptide amphiphile can increase the number of hydrogen bonds by about 50%, leading to distinct and more stable nanostructures. nih.gov

The hierarchical self-assembly of urea-based molecules into elongated, fibrous structures is the principle behind their ability to act as low-molecular-weight organogelators (LMWOs). illinois.edunih.gov When a urea compound is dissolved in an organic solvent at an elevated temperature and then cooled, the molecules self-assemble into a Self-Assembled Fibrillar Network (SAFIN). nih.gov This three-dimensional network entangles and immobilizes the solvent molecules, resulting in the formation of a gel. illinois.edu

The gelation ability is highly dependent on the molecular structure. Studies on bis-urea compounds have shown that a delicate balance between solubility and crystallization is essential for gel formation. illinois.edu The end groups and linkers can be modified to tune the gelation properties in a wide range of media, from nonpolar organic solvents to water. nih.gov For example, bis(pyridyl urea) compounds have been extensively studied for their gelation properties, which can be modified by changing the linker length or by N-oxidation of the pyridyl group, leading to hydrogel formation. nih.gov

While less common than gel formation, some urea derivatives have been incorporated into systems that exhibit liquid crystalline properties. The ordered arrangement required for a liquid crystal phase can be achieved through the same hydrogen bonding and self-assembly principles. For instance, urea has been used as a component in O/W emulsions that form a lamellar crystalline phase, mimicking the lipid distribution in the stratum corneum. preprints.org Furthermore, amphiphilic surfactants based on azobenzene-containing liquid crystals have been synthesized with urea linkages, creating photoresponsive gels that undergo gel-to-sol transitions upon UV irradiation. mdpi.com

Chemical Probes and Ligands in Research: Unlocking the Potential of this compound

The utility of a chemical compound in research often extends beyond its intrinsic biological activity. Small molecules can be powerful tools to investigate biological systems, identify and validate therapeutic targets, and develop new technologies for diagnostics and purification. This compound, with its distinct structural features, presents several opportunities for development as a versatile research tool in chemical biology and related fields. The presence of a primary aromatic amine, a urea moiety, and a substituted phenyl ring provides functional handles for modification and interaction with biological macromolecules.

Development as Tools for Target Identification and Validation in Chemical Biology

The identification of the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Chemical probes are essential instruments in this process, designed to specifically bind to a target protein and facilitate its identification and functional characterization. The core structure of this compound makes it a viable scaffold for the development of such probes.

The urea functional group is a key feature in many biologically active compounds, known for its ability to form stable hydrogen bonds with protein and receptor targets. This capacity for specific interaction is a fundamental requirement for a chemical probe. By modifying the this compound molecule, for instance, by incorporating a reporter tag (like a fluorescent dye or a biotin molecule) or a photoreactive cross-linking group, it can be transformed into a probe for target identification.

The general workflow for utilizing a chemical probe derived from this compound for target identification would involve several key steps. The probe would be introduced to a cellular lysate or intact cells. Upon binding to its target protein(s), a subsequent step, such as UV irradiation for a photoreactive probe, would create a covalent bond between the probe and its target. The reporter tag would then allow for the detection and isolation of the probe-target complex, often through affinity purification. Finally, mass spectrometry-based proteomics would be employed to identify the protein that was "pulled down" by the probe.

Table 1: Potential Modifications of this compound for Target Identification

| Modification Type | Functional Group to be Added | Purpose in Target Identification |

| Reporter Tagging | Biotin | Enables affinity purification of the target protein using streptavidin-coated beads. |

| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Allows for visualization of the target protein's localization within the cell via microscopy. | |

| Cross-linking | Diazirine, Benzophenone | Upon photoactivation, forms a covalent bond with the target protein, enabling its stable isolation. |

| Affinity Handle | Alkyne or Azide (B81097) | Facilitates "click chemistry" ligation to a reporter tag after target engagement. |

Design of Affinity Chromatography Ligands

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture based on a highly specific biological interaction. The principle relies on immobilizing a ligand, a molecule that specifically binds to the target, onto a solid support or matrix. The primary aromatic amine group of this compound provides a convenient point of attachment for its immobilization onto a variety of commercially available activated chromatography resins.

The process of creating an affinity chromatography matrix using this compound would involve the covalent coupling of its primary amine to a solid support. Common activation chemistries on chromatography beads, such as N-hydroxysuccinimide (NHS) esters or epoxy groups, readily react with primary amines to form stable amide or secondary amine linkages, respectively.

Once the this compound ligand is immobilized, the resulting affinity column could be used to isolate proteins or other biomolecules that have a specific affinity for this chemical structure. A cell lysate or other biological sample would be passed through the column. The target molecules would bind to the immobilized ligand, while other components of the mixture would pass through. After a washing step to remove non-specifically bound molecules, the bound target can be eluted by changing the buffer conditions, for example, by altering the pH or ionic strength, or by introducing a competitive binder.

Table 2: Steps for Designing an Affinity Chromatography Matrix with this compound

| Step | Description | Key Considerations |